Suberyldicholine dichloride

Description

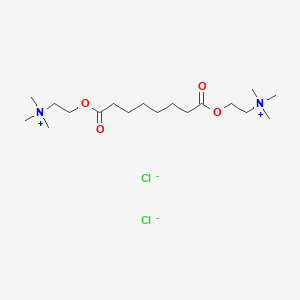

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O4.2ClH/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXGLROGDRCGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601965 | |

| Record name | 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-12-9 | |

| Record name | 2,2'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(N,N,N-trimethylethan-1-aminium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberyldicholine dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Action and Receptor Interactions

Agonistic Profile at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Suberyldicholine (B1201299) dichloride functions as a cholinergic agonist, directly binding to and activating nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems openanesthesia.org. Upon binding of an agonist like suberyldicholine, the nAChR undergoes a conformational change that opens its intrinsic ion channel, allowing the passage of cations such as sodium and potassium, leading to depolarization of the postsynaptic membrane openanesthesia.orgwikipedia.org.

The agonistic activity of suberyldicholine has been demonstrated in various preparations, including the Torpedo californica electric organ, which is a rich source of muscle-type nAChRs. Studies have shown that suberyldicholine is effective in activating these purified and reconstituted receptors nih.gov.

Ion Channel Modulation and Gating Kinetics

The binding of suberyldicholine to nAChRs initiates a series of events that modulate the opening and closing (gating) of the ion channel, as well as inducing receptor desensitization.

Characteristics of Open Channel Blocking and Conductance Changes

The conductance of the nAChR ion channel, which is a measure of its ability to allow ions to pass through, has been studied in the presence of suberyldicholine. In single-channel recordings of purified acetylcholine receptors from Torpedo californica reconstituted into lipid bilayers, the single-channel conductance was found to be 40 ± 5 pS in 0.5 M NaCl. Notably, this conductance was independent of the specific cholinergic agonist used, with identical values obtained for acetylcholine, carbamylcholine (B1198889), and suberyldicholine nih.gov. This suggests that while these agonists differ in their binding kinetics and efficacy, they induce the opening of a channel with the same ion-passing capability.

The distributions of the channel open times for suberyldicholine were fitted by a sum of two exponentials, indicating at least two distinct open states or a more complex gating mechanism. The lifetimes of these two exponential components were found to be approximately twice as long for suberyldicholine compared to acetylcholine or carbamylcholine nih.gov.

While detailed kinetic data on the open channel blocking characteristics of suberyldicholine are not extensively available in the reviewed literature, studies on the structurally related compound succinyldicholine (suxamethonium) have shown it to be a more potent blocker of the open ion channel than acetylcholine nih.gov. This type of block involves the ligand entering and occluding the pore of the already open channel, thereby preventing ion flow.

Interactive Data Table: Single-Channel Conductance and Open Time Lifetimes

| Agonist | Single-Channel Conductance (pS in 0.5 M NaCl) | Relative Open Time Lifetimes (Compared to Acetylcholine) |

| Acetylcholine | 40 ± 5 | 1x |

| Carbamylcholine | 40 ± 5 | 1x |

| Suberyldicholine | 40 ± 5 | ~2x |

Receptor Desensitization Phenomena and Recovery Dynamics

Prolonged exposure to an agonist, including suberyldicholine, leads to a state of receptor desensitization, where the receptor no longer responds to the agonist despite its continued presence nih.gov. This is a crucial physiological mechanism to prevent overstimulation of the receptor. Single-channel recordings have shown that at desensitizing concentrations of suberyldicholine, the channel openings appear in bursts or "paroxysms" of activity, which are followed by prolonged periods of inactivity or quiescence nih.gov. This bursting behavior is a hallmark of agonist-induced desensitization.

The process of desensitization involves the receptor transitioning to a high-affinity, non-conducting state nih.gov. The recovery from this desensitized state is a complex process that can be influenced by various factors, including the duration of agonist exposure and the involvement of intracellular second messengers and protein kinases that can modulate the receptor's phosphorylation state nih.govresearchgate.netnih.gov. Specific kinetic data on the rates of desensitization and the dynamics of recovery for suberyldicholine are not extensively detailed in the available scientific literature.

Ligand Binding Dynamics and Receptor Allostery

The interaction of suberyldicholine with the nAChR binding sites is characterized by high affinity and complex kinetics, and it involves interactions with different conformational states of the receptor.

High-Affinity Binding Site Characterization and Ligand Dissociation Kinetics

Suberyldicholine, like other nicotinic agonists, binds to high-affinity sites on the nAChR. Studies using the membrane-bound acetylcholine receptor from Torpedo californica have shown that suberyldicholine binds to two high-affinity sites per receptor nih.gov. The equilibrium dissociation constant (Kd) for this binding is approximately 15 nM, indicating a very strong interaction between the ligand and the receptor.

The kinetics of dissociation of [3H]suberyldicholine from the receptor have also been examined. The dissociation rate was found to be similar to that of [3H]acetylcholine, with an apparent rate of 0.028 ± 0.012 s⁻¹ nih.gov. Interestingly, unlike acetylcholine, the dissociation rate of suberyldicholine was only marginally affected by the presence of unlabeled agonists in the dilution buffer. This has led to the proposal that the large, bis-quaternary structure of suberyldicholine allows it to cross-link two subsites within the high-affinity binding site or to sterically hinder the binding of other ligands to a secondary subsite nih.gov.

Interactive Data Table: Binding and Dissociation Kinetics of Suberyldicholine

| Parameter | Value | Receptor Source |

| Number of High-Affinity Sites | 2 per receptor | Torpedo californica nAChR |

| Equilibrium Dissociation Constant (Kd) | ~15 nM | Torpedo californica nAChR |

| Dissociation Rate (k_off) | 0.028 ± 0.012 s⁻¹ | Torpedo californica nAChR |

Interactions with Distinct Receptor Conformational States

Nicotinic acetylcholine receptors can exist in several distinct conformational states, primarily the resting (closed), open, and desensitized (closed) states nih.govnih.gov. The affinity of the receptor for agonists is known to differ between these states, with the desensitized state generally exhibiting the highest affinity nih.gov.

The unique structure of suberyldicholine, being a large bis-quaternary agonist, influences its interaction with these different receptor conformations. It has been proposed that suberyldicholine can bridge two subsites within the high-affinity binding pocket nih.gov. This bridging interaction may stabilize a particular conformational state of the receptor. While it is understood that agonists, in general, stabilize the open and desensitized states of the receptor, the specific thermodynamic and kinetic details of suberyldicholine's interaction with each of the resting, open, and desensitized states are not fully elucidated in the reviewed literature. The differential binding to these states is fundamental to the processes of channel activation and desensitization.

Receptor Subtype Selectivity and Functional Distinctions

Differential Activation of Neuronal Nicotinic Acetylcholine (B1216132) Receptor Subtypes

In the neurons of Aplysia, acetylcholine (ACh) can induce a chloride (Cl-) dependent response that is composed of two distinct kinetic elements: a rapidly desensitizing current and a sustained current. nih.gov Research has demonstrated that these two components are mediated by separate nicotinic receptor subtypes. nih.gov Suberyldicholine (B1201299) has been identified as a key pharmacological tool to distinguish between these receptor populations due to its preferential activation of the sustained current.

Suberyldicholine demonstrates a marked preference for the receptor subtype mediating the sustained Cl-dependent current in Aplysia neurons. nih.gov When applied to buccal cells, which exhibit a notable sustained Cl-dependent component, suberyldicholine selectively activates this sustained response. nih.gov For instance, the sustained response to 10 μM suberyldicholine has been observed to be larger than that to 100 μM ACh. jneurosci.org This selective activation highlights a pharmacological distinction between the receptor mediating the sustained current and other nAChR subtypes within the same neurons.

The differential effects of various agonists further underscore the distinction between the rapidly desensitizing and sustained receptor elements. While suberyldicholine preferentially activates the sustained component, other agonists such as nicotine (B1678760) and cytisine (B100878) show a preference for the rapidly desensitizing element of the Cl--dependent response. nih.gov In fact, nicotine and cytisine can cause a desensitizing block of the receptor they preferentially activate. nih.gov This allows for the selective blockade of the rapidly desensitizing response, further isolating the sustained current activated by suberyldicholine. nih.gov

| Agonist | Preferentially Activates | Effect on Rapidly Desensitizing Element |

| Suberyldicholine | Sustained Cl- Current | Minimal |

| Nicotine | Rapidly Desensitizing Cl- Current | Desensitizing Block |

| Cytisine | Rapidly Desensitizing Cl- Current | Desensitizing Block |

| Acetylcholine | Both Components | Activates |

Cholinergic Receptor Heterogeneity in Model Systems

The distinct responses to suberyldicholine and other cholinergic agonists in Aplysia neurons are a clear indication of cholinergic receptor heterogeneity. These neurons express multiple types of nAChRs that are not only kinetically and pharmacologically distinct but also differ in their ion selectivity.

Ionotropic, nicotinic receptors in Aplysia neurons are known to mediate both inhibitory (Cl--dependent) and excitatory (cationic) cholinergic responses. nih.gov The suberyldicholine-sensitive receptor is associated with the Cl--dependent inhibitory response. nih.gov In contrast, a separate receptor mediates a cationic response, which is pharmacologically distinct. nih.gov For example, the cationic response can be blocked by compounds like hexamethonium, which acts as an open channel blocker. nih.gov This clear separation of ion selectivity points to the existence of fundamentally different nAChR subtypes within the same neuronal system.

Modulation by Selective Toxins and Antagonists

The pharmacological profiles of the different nAChR subtypes in Aplysia have been further elucidated through the use of selective toxins and antagonists. These tools have been instrumental in confirming the existence of distinct receptor populations and in comparing them to their vertebrate counterparts.

One key finding is that two kinetically and pharmacologically different elements contribute to the ACh-induced Cl--dependent response in Aplysia neurons. nih.gov A rapidly desensitizing current is blocked by α-conotoxin (αCTx) ImI, while a slowly desensitizing current, the one preferentially activated by suberyldicholine, is unaffected by this toxin. nih.gov This differential sensitivity to αCTx ImI provides strong evidence for the presence of two distinct nicotinic receptors mediating Cl- currents. nih.gov

Interestingly, the receptor mediating the sustained Cl--dependent response, which is sensitive to suberyldicholine, shares some pharmacological similarities with the mammalian skeletal muscle nAChR, such as being blocked by α-bungarotoxin (αBTx). nih.gov However, other toxins like αA-CTx EIVA have been shown to not affect any of the studied Aplysia ACh receptors. nih.gov The cationic response, on the other hand, is blocked by hexamethonium. nih.gov

| Receptor Subtype | Selective Agonist | Ion Selectivity | Antagonist/Toxin Sensitivity |

| Sustained Response Receptor | Suberyldicholine | Chloride (Cl-) | Unaffected by α-conotoxin ImI, Blocked by α-bungarotoxin |

| Rapidly Desensitizing Receptor | Nicotine, Cytisine | Chloride (Cl-) | Blocked by α-conotoxin ImI |

| Cationic Response Receptor | Acetylcholine | Cationic | Blocked by Hexamethonium |

Structure Activity Relationships Sar and Molecular Design Principles

Elucidating the Role of the Suberyl Moiety in Ligand-Receptor Specificity

The suberyl moiety, a flexible eight-carbon chain (-(CH₂)₆-), plays a crucial role in the binding affinity and specificity of suberyldicholine (B1201299) for its target receptors. The length of the polymethylene chain in bis-quaternary ammonium (B1175870) compounds is a key determinant of their pharmacological activity.

Research on a series of bis-choline esters with the general structure (CH₃)₃N⁺CH₂CH₂OCO-(CH₂)n-COOCH₂CH₂N⁺(CH₃)₃ has demonstrated a clear dependence of binding affinity on the length of the central polymethylene chain. nih.gov In studies involving the Torpedo nicotinic acetylcholine (B1216132) receptor (nAChR), suberyldicholine, which has a six-carbon polymethylene chain (n=6), binds with high affinity. nih.gov

The affinity of these compounds for the nAChR varies significantly with the chain length. Shorter chain molecules (where n ≤ 2) exhibit lower affinity, while longer chain ligands (where n > 6) demonstrate high affinity, similar to that of suberyldicholine. nih.gov This suggests that the suberyl moiety's length is optimal for spanning a specific distance within the receptor, thereby enabling a high-affinity interaction.

The potency of this series of bis-choline esters also increases with the length of the polymethylene chain. nih.gov Ligands with shorter chains (n ≤ 3) have potencies similar to acetylcholine, whereas those with longer chains (n ≥ 4) show potency comparable to or greater than suberyldicholine. nih.gov However, the efficacy of these compounds, or their ability to activate the receptor, displays a bell-shaped relationship with chain length. Compounds with very short (n ≤ 3) or very long (n ≥ 8) chains act as very poor partial agonists. nih.gov

This evidence underscores the critical role of the suberyl moiety in orienting the two quaternary ammonium heads of the molecule for optimal interaction with the receptor binding sites, thereby influencing both binding affinity and functional activity.

| Polymethylene Chain Length (n) | Relative Affinity for nAChR | Relative Potency | Efficacy |

|---|---|---|---|

| ≤ 2 | Low | Similar to Acetylcholine | Very Poor Partial Agonist |

| 3 | - | Similar to Acetylcholine | Very Poor Partial Agonist |

| 4 | - | Similar to/Higher than Suberyldicholine | - |

| 6 (Suberyl) | High | High | Partial Agonist |

| > 6 | High | - | - |

| ≥ 8 | - | - | Very Poor Partial Agonist |

Bis-Quaternary Structure and Proposed Receptor Cross-Linking Mechanisms

The presence of two quaternary ammonium groups in suberyldicholine dichloride is a defining feature of its structure and is fundamental to its mechanism of action. This bis-quaternary structure allows the molecule to potentially interact with multiple binding sites on the receptor simultaneously.

It has been proposed that bis-quaternary ligands like suberyldicholine can engage with more than one binding site on the nicotinic acetylcholine receptor. nih.gov The distance between the two quaternary nitrogen atoms, known as the interonium distance, is a critical factor in this interaction. For suberyldicholine, the flexible suberyl chain allows this distance to vary, but it is estimated to be in the range that can bridge two binding sites on the nAChR.

Depending on the conformational state of the receptor, these binding sites are thought to be approximately 15-20 Å apart. nih.gov The ability of the suberyl moiety to adopt a conformation that allows the two quaternary heads to simultaneously occupy these sites is believed to be a key factor in its high affinity and potency.

This proposed cross-linking of receptor binding sites can stabilize a particular conformational state of the receptor, thereby influencing its activation and desensitization kinetics. The concept of receptor cross-linking by a single ligand molecule provides a structural basis for the high potency observed with many bis-quaternary compounds compared to their mono-quaternary counterparts.

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches

While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively documented in publicly available literature, the principles of QSAR are highly relevant to understanding the structure-activity relationships within the broader class of bis-quaternary ammonium compounds. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of bis-choline esters including suberyldicholine, a QSAR study could be conceptualized to explore the influence of various molecular descriptors on their affinity for the nicotinic acetylcholine receptor. Key descriptors would likely include:

Topological descriptors: Such as the length of the polymethylene chain, which has been shown to be a critical factor. nih.gov

Electronic descriptors: To quantify the charge distribution around the quaternary ammonium heads.

A hypothetical QSAR model for this series could take the form of a multiple linear regression equation, where the biological activity (e.g., binding affinity) is predicted based on a combination of these descriptors.

| Compound | Polymethylene Chain Length (n) | Log(1/Kᵢ) | Calculated Molecular Volume (ų) |

|---|---|---|---|

| Bis-choline ester (n=2) | 2 | Value | Value |

| Bis-choline ester (n=4) | 4 | Value | Value |

| Suberyldicholine (n=6) | 6 | Value | Value |

| Bis-choline ester (n=8) | 8 | Value | Value |

Computational approaches, such as molecular docking and molecular dynamics simulations, could further elucidate the binding mode of suberyldicholine at the receptor binding site. nih.govnih.govsciencedaily.com These methods can provide insights into the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.

Conformational Flexibility and Ligand-Induced Fit Mechanisms at the Receptor Binding Site

The suberyl chain of this compound is highly flexible, allowing the molecule to adopt a wide range of conformations in solution. This conformational flexibility is crucial for its interaction with the receptor binding site. The process of a ligand binding to a receptor can be described by two main models: the "lock-and-key" model and the "induced-fit" model. mdpi.com Given the flexibility of suberyldicholine, the induced-fit model, or a related concept of conformational selection, is likely more representative of its binding mechanism.

In an induced-fit mechanism, the binding of the ligand induces a conformational change in the receptor, leading to a more complementary and stable complex. mdpi.complos.org The initial interaction of one of the quaternary ammonium heads of suberyldicholine with a subsite on the receptor could trigger a conformational rearrangement in the receptor protein. This, in turn, could expose or optimally position a second subsite for the binding of the other quaternary head.

Alternatively, the concept of conformational selection suggests that the receptor exists in an ensemble of different conformations, and the ligand preferentially binds to and stabilizes a specific pre-existing conformation. mdpi.complos.org In the case of suberyldicholine, its conformational flexibility would allow it to adapt to and select for a specific receptor conformation that accommodates its bis-quaternary structure.

The dynamic nature of both the ligand and the receptor is a key aspect of their interaction. Computational studies and experimental techniques that can probe these dynamic processes are essential for a complete understanding of the ligand-induced fit mechanisms at the receptor binding site. rsc.org

Biochemical and Biophysical Characterization

Ligand Binding Affinities and Equilibrium Constants

Suberyldicholine (B1201299) dichloride interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. The binding of agonists to these receptors is a critical determinant of the subsequent physiological response. While specific equilibrium constants for the primary activating sites of suberyldicholine are not detailed in the provided research, data on related compounds and the identification of a regulatory binding site for suberyldicholine itself provide insight into its interaction with the nAChR.

Research on the nAChR from the electric organ of Electrophorus electricus has indicated the presence of a distinct regulatory binding site for suberyldicholine. physiology.org This site is separate from the primary agonist binding sites that trigger channel opening. The binding of suberyldicholine to this regulatory site is characterized by a dissociation constant (KR) of 500 μM, indicating a significantly lower affinity compared to its activating sites. physiology.org The interaction at this regulatory site is associated with a decrease in the ion flux rate at higher concentrations of suberyldicholine. physiology.org

For context, the binding affinities of other cholinergic agonists to the muscle nicotinic receptor have been quantified, providing a comparative framework for understanding ligand-receptor interactions.

| Ligand | Receptor | Dissociation Equilibrium Constant (KD) |

|---|---|---|

| Acetylcholine | Muscle Nicotinic Acetylcholine Receptor (closed state) | 106 ± 6 μM |

| Choline (B1196258) | Muscle Nicotinic Acetylcholine Receptor (closed state) | 4.1 ± 0.5 mM |

Suberyldicholine Dichloride Induced Conformational Changes in Receptor Proteins

The binding of an agonist like this compound to the nicotinic acetylcholine receptor induces significant conformational changes in the protein, which are fundamental to the process of ion channel gating. nih.gov Upon binding to the extracellular ligand-binding domain, the receptor transitions from a resting (closed) state to an active (open) state, and subsequently to desensitized (closed) states. nih.gov These transitions involve structural rearrangements that propagate from the ligand-binding site to the transmembrane domain, ultimately leading to the opening or closing of the ion pore. nih.gov

While the precise structural alterations induced specifically by this compound are not extensively detailed, the general mechanism for agonists at nAChRs involves a "capping" motion of a flexible loop (Loop C) over the bound agonist in the binding pocket. This movement is thought to initiate a rotation of the extracellular domains, which in turn triggers the movement of the transmembrane helices that line the ion channel pore, leading to its opening. The receptor does not remain indefinitely in the open state in the continued presence of the agonist; it transitions to desensitized states where the channel is closed despite the agonist being bound. This process of desensitization is also associated with distinct conformational states of the receptor. nih.gov

Modulation of Downstream Intracellular Signaling Pathways (e.g., 8-Lipoxygenase Activation)

This compound has been demonstrated to activate a specific downstream intracellular signaling pathway involving 8-lipoxygenase. In neurons of the marine mollusk Aplysia, suberyldicholine, along with nicotine (B1678760), stimulates the 8-lipoxygenase pathway. physiology.orgnih.gov This activation is linked to a nicotinic acetylcholine receptor that mediates a sustained chloride conductance. nih.gov

The pharmacological profile of 8-lipoxygenase activation by suberyldicholine is similar to that of the sustained chloride current; both are inhibited by the antagonist α-bungarotoxin but not by α-conotoxin-ImI. nih.gov Interestingly, the activation of the 8-lipoxygenase pathway appears to be independent of the ion flux through the channel, suggesting that the nAChR can function as a metabotropic receptor, initiating an intracellular signaling cascade separate from its ionotropic activity. nih.gov This signaling is sensitive to pertussis toxin, indicating the involvement of a G protein in coupling the receptor to the activation of arachidonic acid release and the subsequent production of 8-lipoxygenase metabolites. nih.gov

Membrane Potential Homeostasis and Ion Transporter Sensitivity in Cellular Models

As a depolarizing neuromuscular blocking agent, this compound significantly impacts membrane potential homeostasis. Its mechanism of action is analogous to that of succinylcholine (B1214915), which involves binding to and activating nicotinic acetylcholine receptors on the motor endplate. This activation leads to the opening of the non-selective cation channels, resulting in an influx of sodium ions and an efflux of potassium ions. This movement of ions causes a depolarization of the cell membrane.

The continued presence of the agonist at the receptor maintains the membrane in a depolarized state, which prevents the voltage-gated sodium channels from resetting to their resting state. Consequently, further action potentials cannot be generated, leading to a block of neuromuscular transmission.

Regarding specific ion transporters, while direct and extensive data for this compound is limited, studies on the related compound choline provide some insights. Choline has been shown to affect the activity of the Na+/K+-ATPase (sodium-potassium pump). Specifically, choline chloride can stimulate Na+/K+-ATPase activity under conditions of suboptimal sodium concentrations and inhibit its activity when potassium concentrations are suboptimal. This suggests a potential for cholinergic compounds to modulate the function of this critical ion transporter, which is essential for maintaining the electrochemical gradients across the cell membrane.

Advanced Experimental Models and Methodologies in Suberyldicholine Dichloride Research

In Vitro Electrophysiological Techniques

In vitro electrophysiological techniques are fundamental in elucidating the mechanisms by which Suberyldicholine (B1201299) dichloride modulates ion channel function. These methods allow for precise measurements of the electrical properties of cell membranes and the ion channels embedded within them.

Voltage Clamp Analysis of Agonist-Evoked Conductance Changes

Voltage clamp analysis is a critical tool for studying how Suberyldicholine dichloride affects ion channels. This technique allows researchers to hold the membrane potential at a set level, enabling the direct measurement of the ion currents that flow across the membrane in response to the application of the agonist.

In studies on the frog end-plate, voltage clamp experiments have been instrumental in characterizing the conductance changes evoked by Suberyldicholine. When the membrane is hyperpolarized in the presence of Suberyldicholine, the conductance increases exponentially to a new steady level nih.gov. This response is indicative of the opening of ion channels. The kinetics of these conductance changes, such as the time constant of relaxation, can be precisely measured. This provides insights into the rates of channel opening and closing, as well as the binding and unbinding of the agonist to the receptor nih.gov. Furthermore, voltage clamp studies can be used to investigate the effects of other compounds, such as channel blockers like procaine, on the Suberyldicholine-evoked currents, revealing complex interactions and mechanisms like open-channel blockade nih.gov.

Single-Channel Recording and Noise Analysis for Ion Channel Kinetics

Single-channel recording, often achieved through the patch-clamp technique, offers the most direct view of the behavior of individual ion channels. This high-resolution method allows for the observation of the opening and closing of a single channel in real-time, providing detailed information about its kinetic properties nih.govfrontiersin.org.

When applied to the study of this compound, single-channel recording can reveal the conductance of a single channel activated by the agonist and the average time the channel remains open (mean open time) thebiogrid.org. By analyzing the durations of open and closed events, researchers can construct kinetic models that describe the transitions between different states of the channel (e.g., closed, open, desensitized).

Noise analysis, a related technique, examines the fluctuations in the current flowing across a membrane with many channels. The statistical properties of this "noise" can provide information about the underlying single-channel conductance and kinetics, even when individual channel events cannot be resolved.

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a cornerstone of pharmacological research, providing a direct measure of the interaction between a ligand, such as this compound, and its receptor. These assays utilize a radiolabeled form of a ligand to quantify the binding to a target receptor.

Equilibrium Binding and Dissociation Kinetic Experiments

Equilibrium binding experiments are performed to determine the affinity of a ligand for its receptor. In these experiments, a fixed amount of receptor preparation is incubated with varying concentrations of the radiolabeled ligand until the binding reaches a steady state. By measuring the amount of bound radioactivity at each concentration, a saturation curve can be generated. From this curve, key parameters such as the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax) can be determined.

Dissociation kinetic experiments, on the other hand, measure the rate at which a radioligand dissociates from its receptor. This is typically done by first allowing the radioligand to bind to the receptor and then initiating the dissociation process, for example, by adding a large excess of an unlabeled ligand nih.gov. The rate of dissociation provides important information about the stability of the ligand-receptor complex.

Competition Binding Methodologies for Ligand Specificity

Competition binding assays are used to determine the affinity of an unlabeled ligand, such as this compound, for a receptor by measuring its ability to compete with a radioligand for the same binding site. In these experiments, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound.

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. By performing competition binding assays with a panel of different receptor subtypes, the specificity and selectivity of this compound can be determined nih.gov.

A study on the acetylcholine (B1216132) receptor in Electrophorus electricus membrane vesicles revealed that at concentrations above 50 microM, Suberyldicholine caused a concentration-dependent decrease in the ion flux rate nih.gov. This suggests the presence of a lower-affinity regulatory binding site in addition to the primary activating sites. The dissociation constant for this regulatory site was found to be approximately 500 microM, about 100-fold less than its affinity for the activating sites nih.gov.

| Parameter | Value | Source |

| Regulatory Site Dissociation Constant (KR) | 500 µM | nih.gov |

| Maximum Inactivation Rate Coefficient (αmax) | 5.7 s⁻¹ | nih.gov |

| Maximum Influx Rate Coefficient (JAmax) | 18.5 s⁻¹ | nih.gov |

Isolated Tissue and Organ Bath Preparations

Isolated tissue and organ bath preparations are classical pharmacological tools that remain indispensable for studying the physiological effects of substances like this compound on intact tissues nih.govnih.gov. These in vitro techniques allow for the investigation of drug effects on various contractile tissues, such as smooth, cardiac, or skeletal muscle, in a controlled environment reprocell.com.

In a typical setup, a piece of tissue, such as a strip of intestine or a muscle, is dissected and suspended in a chamber (the organ bath) filled with a physiological salt solution that mimics the composition of the extracellular fluid in the body nih.govmonash.edu.au. The solution is maintained at a constant temperature and continuously bubbled with a gas mixture, typically 95% O2 and 5% CO2, to ensure the tissue remains viable monash.edu.au.

One end of the tissue is fixed, while the other is connected to a force transducer that measures changes in muscle tension (contraction or relaxation) reprocell.comscireq.com. After an equilibration period, this compound can be added to the bath in increasing concentrations, and the resulting contractile responses are recorded. This allows for the construction of a concentration-response curve, from which the potency and efficacy of the compound can be determined. These preparations are invaluable for assessing the integrated physiological response of a tissue to a cholinergic agonist, reflecting the interplay between receptor activation, signal transduction, and muscle contraction.

Functional Characterization of Contractile Responses in Muscle Tissues

This compound is a potent agonist of the nicotinic acetylcholine receptor (nAChR). Its interaction with these receptors at the motor endplate of skeletal muscle fibers initiates a series of events that characterize its effect on muscle contraction. The functional response is typically biphasic, beginning with transient muscle contractions, known as fasciculations, followed by a state of sustained muscle paralysis.

This process begins when suberyldicholine binds to the postsynaptic cholinergic receptors. nih.gov This binding mimics the action of the endogenous neurotransmitter, acetylcholine, causing the receptor's ion channel to open. The influx of sodium ions through these channels leads to a localized depolarization of the muscle cell membrane, or sarcolemma. youtube.com If this depolarization reaches a certain threshold, it triggers a widespread action potential that propagates across the muscle fiber. youtube.com This electrical signal stimulates the release of calcium ions from the sarcoplasmic reticulum, which in turn initiates the interaction between actin and myosin filaments, resulting in muscle contraction. youtube.comnih.gov

Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, suberyldicholine persists at the neuromuscular junction for a longer duration. nih.govyoutube.com This leads to a prolonged depolarization of the motor endplate. Consequently, the voltage-gated sodium channels in the surrounding membrane become inactivated and are unable to respond to further stimulation, leading to a flaccid paralysis. nih.gov This state is known as a depolarizing neuromuscular blockade. Experimental characterization involves observing and quantifying these initial fasciculations and the subsequent paralysis in isolated muscle tissue preparations.

Neuromuscular Junction Studies in Vertebrate and Invertebrate Models

The neuromuscular junction (NMJ) is the critical synapse where motor neurons communicate with muscle fibers, making it a primary site for studying the effects of compounds like this compound. nih.gov Research has utilized various animal models to elucidate its mechanism of action.

In vertebrate models, significant insights have been gained from studies on the electric organ (electroplax) of the electric eel, Electrophorus electricus. The electroplax is a rich source of nicotinic acetylcholine receptors and serves as an excellent model system for the vertebrate NMJ. Studies using this model have demonstrated that suberyldicholine is a powerful activator of the nAChR channel. nih.govresearchgate.net These investigations allow for precise measurements of the electrical and kinetic properties of the receptor-channel complex in response to the compound. nih.govresearchgate.net

While specific studies on suberyldicholine in invertebrate models are less commonly cited in the provided search results, the general principles of neuromuscular modulation are studied across phyla. nih.gov Invertebrate models, such as those from insects or crustaceans, offer diverse and often simpler neuromuscular systems that can be advantageous for specific research questions. These systems can be used to explore the evolutionary conservation of receptor targets and the potential for selective actions of cholinergic compounds. Modulation of neuromuscular function in these models can occur on both the presynaptic and postsynaptic sides of the junction. nih.gov

Spectroscopic and Fluorescence-Based Assays for Receptor Quantification and Interaction

Spectroscopic and fluorescence-based techniques are powerful tools for quantifying receptor numbers and characterizing the binding interactions of ligands like this compound. nih.govnih.gov These methods are often rapid, sensitive, and suitable for high-throughput screening. nih.gov

One common spectroscopic approach involves the formation of an ion-pair complex between the compound of interest and a dye. For instance, a method developed for the related compound succinylcholine (B1214915) involves its interaction with the dye eosin (B541160) Y. researchgate.net The formation of the ion-pair complex can be measured by spectrophotometry, as it produces a change in the absorbance spectrum. researchgate.net

Fluorescence-based assays offer even greater sensitivity. These can include methods that rely on the quenching of a fluorescent dye's native signal upon interaction with the target compound. In the case of the eosin Y system, the binding of the cholinergic compound can suppress the dye's fluorescence, and the degree of quenching can be correlated with the concentration of the compound. researchgate.net Other advanced fluorescence techniques, such as Fluorescence Anisotropy (FA), measure the change in the rotational freedom of a fluorescently labeled ligand when it binds to its receptor. uniba.it This change in anisotropy provides quantitative data on binding affinity and kinetics. uniba.it

Rapid Chemical Kinetic Techniques for Receptor Reaction Dynamics

To understand the dynamic processes of receptor binding and channel gating that occur on a millisecond timescale, researchers employ rapid chemical kinetic techniques. nih.govresearchgate.net These methods allow for the measurement of the individual steps in the reaction mechanism between a compound like suberyldicholine and its receptor. nih.govresearchgate.net

Techniques such as quench-flow and stopped-flow are particularly valuable. core.ac.uk In a quench-flow experiment, reactants are rapidly mixed and the reaction is allowed to proceed for a precise duration before being stopped (quenched) by a chemical agent. The products can then be analyzed. nih.govcore.ac.uk This method has been used to study the ion flux mediated by the acetylcholine receptor in membrane vesicles from E. electricus in response to various agonists. nih.govresearchgate.net

Combining these kinetic measurements with single-channel current recordings provides a comprehensive picture of receptor function. For example, such studies have been used to determine the kinetic parameters for the opening and closing of the acetylcholine receptor channel when activated by suberyldicholine. nih.govresearchgate.net These experiments revealed that the rate constant for channel closing is significantly different for various agonists, highlighting the unique interaction of each compound with the receptor. nih.govresearchgate.net

The table below presents comparative data on the channel closing rate constant for different agonists as determined by these techniques. nih.govresearchgate.net

| Agonist | Channel Closing Rate Constant (k_c) at 0 mV |

| Suberyldicholine | 360 s⁻¹ |

| Acetylcholine | 1200 s⁻¹ |

| Carbamoylcholine | 1100 s⁻¹ |

Analytical Characterization and Quantification Methods for Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of Suberyldicholine (B1201299) dichloride and its related substances. Due to its quaternary ammonium (B1175870) structure, specific chromatographic approaches are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and concentration of Suberyldicholine dichloride. Given its high polarity and ionic nature, reversed-phase chromatography often requires the use of ion-pairing reagents to achieve adequate retention and separation. Methodologies have been developed that are specific, stability-indicating, and robust for routine analysis.

Several HPLC methods have been validated for the simultaneous detection of the parent compound and its metabolites. For instance, a method using a polymeric reversed-phase column with heptafluorobutyric acid (HFBA) as an ion-pairing reagent has been successfully employed. Another approach utilizes a mixed-mode column with a cation-exchange mechanism, allowing for determination with a simple mobile phase of water, acetonitrile (B52724), and a perchloric acid buffer. The United States Pharmacopeia (USP) mandates an HPLC method for detecting related substances in the bulk drug, highlighting its importance for quality control.

Table 1: Examples of HPLC Methodologies for Analogs

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Phenomenex Synergi Hydro RP C18 | Newcrom AH Mixed-Mode |

| Mobile Phase | Gradient of 5 mM ammonium formate (B1220265) buffer (pH 3.5) and acetonitrile | Isocratic mixture of water, acetonitrile (MeCN), and perchloric acid (HClO4) buffer |

| Detection | Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) | UV at 200 nm |

| Separation Time | 13 minutes | Not specified |

| Application | Simultaneous detection of parent compound and metabolite in serum and urine | Determination of parent compound |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable technique for the structural elucidation and sensitive quantification of this compound. Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion, which is essential for confirming the identity of the compound and its metabolites in complex biological samples.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of non-volatile and thermally labile molecules like this compound. Isotope dilution mass spectrometry, which employs deuterated analogs of the analyte as internal standards, is the gold standard for accurate quantification in clinical and forensic samples. This approach has been successfully used for the analysis of the related compound succinylcholine (B1214915) and its primary metabolite, succinylmonocholine. The fragmentation patterns observed in MS/MS spectra are key to confirming the molecular structure.

Table 2: Mass Spectrometry Approaches for Analog Analysis

| Technique | Application | Key Features |

|---|---|---|

| LC-ESI-MS/MS | Simultaneous quantification of parent drug and metabolite in biological fluids (serum, urine). | High sensitivity and specificity; allows for use of isotope-labeled internal standards. |

| Isotope Dilution MS | Accurate quantification in clinical and forensic samples. | Uses stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and extraction losses. |

| GC/MS (after derivatization) | Identification and quantification in tissues. | Involves chemical derivatization (demethylation) to form a volatile tertiary amine prior to analysis. |

Spectrophotometric and Fluorescence-Based Analytical Methods

While this compound lacks a strong native chromophore for direct UV-Vis spectrophotometric determination, indirect methods have been developed. These often rely on the formation of a complex that can be quantified colorimetrically. One novel approach involves host-guest complexation with a water-soluble p-sulfonatocalixarene (SCX4). The formation of the 1:1 complex between the host (SCX4) and the guest (the suberyldicholine analog) results in a measurable change in the UV spectrum, allowing for quantification.

Another strategy is the formation of an ion-pair complex with a dye, such as eosin (B541160) Y. The resulting complex has a distinct absorbance maximum that can be measured. Spectrofluorimetry offers another sensitive detection method. The native fluorescence of a dye like eosin Y can be quenched by the formation of the ion-pair complex with the analyte. This quenching effect is proportional to the concentration of the compound, providing a basis for quantification. A high-performance liquid chromatographic method with fluorometric detection has also been developed for the related compound succinylcholine in human plasma, which shows native fluorescence at 282 nm with an excitation at 257 nm.

Table 3: Spectroscopic and Fluorescence-Based Analytical Methods for Analogs

| Method | Principle | Wavelength (λmax) | Linear Range |

|---|---|---|---|

| Spectrophotometry (Host-Guest Complex) | Complexation with p-sulfonatocalixarene (SCX4). | Not Specified | 1.0 × 10⁻⁵ to 18.0 × 10⁻⁵ mol L⁻¹ |

| Spectrophotometry (Ion-Pair Complex) | Formation of an ion-pair complex with eosin Y. | 550 nm | 0.5 to 15 µg/mL |

| Spectrofluorimetry (Quenching) | Quenching of eosin Y fluorescence upon ion-pair complex formation. | Excitation: 480 nm, Emission: 550 nm | 0.05 to 1 µg/mL |

| HPLC with Fluorescence Detection | Native fluorescence of the compound. | Excitation: 257 nm, Emission: 282 nm | 100 ng/mL to 100 µg/mL |

Application of Advanced Analytical Methodologies in Ligand-Receptor Interaction Studies

Understanding the interaction of this compound with its target receptors, primarily nicotinic acetylcholine (B1216132) receptors, is fundamental to its pharmacology. Advanced analytical methods are employed to characterize these interactions quantitatively.

Competitive binding assays are a common approach. In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radiolabeled ligand from the receptor provides a measure of its binding affinity (Ki).

More advanced techniques can provide deeper insights into the kinetics and thermodynamics of the ligand-receptor interaction. While specific studies detailing these advanced methods for this compound are not prevalent, the principles are widely applicable. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be used to measure the on-rate (kon) and off-rate (koff) of binding and the thermodynamic parameters (enthalpy and entropy) of the interaction, respectively. Such studies are crucial for a complete understanding of the molecular mechanisms underlying the compound's activity at its receptor.

Emerging Research Avenues and Future Directions for Suberyldicholine Dichloride

The scientific inquiry into Suberyldicholine (B1201299) dichloride and its interactions within biological systems is evolving. While its primary action as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist is well-established, current research is venturing into more nuanced and previously unexplored aspects of its pharmacology. These emerging avenues promise to deepen the understanding of this compound and may unveil novel therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Suberyldicholine dichloride, and how can purity be ensured during synthesis?

- Methodological Answer: The synthesis of this compound typically involves polycondensation reactions, such as vapor-liquid interfacial methods, which allow precise control over molecular weight and purity. Key parameters include reaction time, temperature, and stoichiometric ratios of precursors (e.g., dichlorides and diols). Purity is validated via techniques like HPLC (>98% purity threshold) and NMR spectroscopy to confirm structural integrity. Reductive crystallization in anhydrous solvents (e.g., ethanol) is recommended to minimize hydrolysis byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for quantifying purity. Mass spectrometry (MS) confirms molecular weight, while FT-IR and H/C NMR verify functional groups and structural consistency. Stability studies require accelerated degradation tests under varying pH (3–9) and temperature (25–60°C) conditions, monitored via UV-Vis spectroscopy. Data should be statistically validated using ANOVA to assess significance of degradation pathways .

Q. How can researchers design reproducible experiments to study this compound’s pharmacological activity?

- Methodological Answer: Reproducibility requires strict adherence to standardized protocols:

- Use validated cell lines (e.g., HEK-293 for nicotinic receptor studies) with passage numbers ≤20.

- Control buffer composition (e.g., HEPES-KCl, pH 7.4) and temperature (37°C ± 0.5°C).

- Include positive controls (e.g., acetylcholine for receptor activation) and triplicate measurements.

- Document detailed methods in supplementary materials, including equipment calibration data .

Advanced Research Questions

Q. What mechanisms underlie this compound’s interaction with nicotinic acetylcholine receptors (nAChRs), and how can conflicting binding affinity data be resolved?

- Methodological Answer: Conflicting binding data often arise from receptor subtype variability (e.g., α4β2 vs. α7 nAChRs) or assay conditions (radioligand vs. electrophysiology). To resolve discrepancies:

- Perform competitive binding assays using H-epibatidine for α4β2 and MLA for α7 subtypes.

- Compare EC values across multiple models (e.g., Xenopus oocytes vs. mammalian cells).

- Apply allosteric modulation studies to differentiate competitive vs. non-competitive inhibition. Meta-analyses of published IC values with standardized normalization (e.g., logD correction) are critical .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding, blood-brain barrier penetration). Mitigation strategies include:

- Pharmacokinetic profiling: Measure bioavailability (%F) and half-life (t) in rodent models.

- Use microdialysis to assess CNS penetration in vivo.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing.

- Validate target engagement via PET imaging with radiolabeled analogs .

Q. What experimental designs are optimal for evaluating this compound’s stability under physiological conditions?

- Methodological Answer: Simulate physiological conditions using:

- Buffer systems: Phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to mimic protein binding.

- Temperature gradients: 37°C for up to 72 hours, with sampling intervals (0, 6, 24, 48, 72h).

- Analytical endpoints: LC-MS/MS quantification of parent compound and degradation products. Stability is reported as % remaining ± SEM, with Arrhenius modeling to predict shelf-life .

Q. How can sub-questions refine studies on this compound’s structure-activity relationships (SAR)?

- Methodological Answer: Break down SAR complexity via:

- Sub-question 1: How does alkyl chain length (C6 vs. C8) affect nAChR affinity?

- Sub-question 2: Does dichloride counterion substitution (e.g., bromide) alter solubility without affecting potency?

- Methodology: Synthesize analogs with systematic structural variations. Test in parallel using high-throughput electrophysiology and molecular docking (e.g., AutoDock Vina). Correlate results with Hammett substituent constants (σ) to quantify electronic effects .

Data Management and Validation

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Report Hill coefficients (n) and 95% confidence intervals. For non-Gaussian distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Validate outliers via Grubbs’ test (α = 0.05) .

Q. How should researchers handle contradictory findings in this compound’s metabolic pathways?

- Methodological Answer: Discrepancies in metabolism (e.g., hepatic vs. renal clearance) require:

- Cross-species comparisons: Human liver microsomes vs. rodent in vivo models.

- Enzyme phenotyping: CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Metabolite profiling: HR-MS/MS with isotopic labeling to trace metabolic fate.

- Data reconciliation: Systematic review with PRISMA guidelines to identify methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.